molecular formula C16H15NO3 B5549914 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-phenylacetamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-phenylacetamide

Cat. No.: B5549914
M. Wt: 269.29 g/mol
InChI Key: IZVXDKGYEUHJBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-phenylacetamide is a chemical compound of interest in medicinal chemistry and biochemical research. It is built around the 2,3-dihydro-1,4-benzodioxin scaffold, a privileged structure known to impart significant biological activity. Compounds featuring this core have been extensively investigated for their potential as therapeutic agents, showing promise in several areas. Research on closely related structural analogs has demonstrated substantial enzyme inhibitory activity. Specifically, such compounds have been synthesized and evaluated as inhibitors of α-glucosidase and acetylcholinesterase (AChE) , suggesting potential research applications for metabolic and neurological disorders. Furthermore, derivatives with similar acetamide and benzodioxin motifs have displayed potent antibacterial properties against various bacterial strains . The mechanism of action for these effects is typically investigated through enzymatic assays and in silico molecular docking studies to understand the compound's interaction with biological targets . This product is intended for research and development purposes in a controlled laboratory environment only. It is strictly labeled "For Research Use Only (RUO)" and is not intended for diagnostic or therapeutic applications, or for human consumption.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c18-16(10-12-4-2-1-3-5-12)17-13-6-7-14-15(11-13)20-9-8-19-14/h1-7,11H,8-10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZVXDKGYEUHJBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-phenylacetamide typically involves the reaction of 1,4-benzodioxane-6-amine with phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Amide Bond Formation

The synthesis relies on nucleophilic substitution and amide coupling :

  • Sulfonamide formation : The amine group in 1 reacts with the sulfonyl chloride 2 to form a sulfonamide bond, facilitated by deprotonation in alkaline conditions .

  • Acetamide coupling : The bromide in 6 undergoes substitution with the sulfonamide’s amine group, mediated by LiH in DMF .

Hydrolysis Reactions

Under acidic or basic conditions, the compound may undergo amide hydrolysis :

  • Acidic hydrolysis : Breakdown into benzodioxin amine and phenylacetic acid derivatives.

  • Basic hydrolysis : Potential formation of carboxylate salts and amines.

Reaction Conditions and Reagents

Parameter Step 1 Step 2
Solvent WaterDMF
Base Na₂CO₃ (10% aqueous)LiH
Temperature Room temperature25°C
Reaction Time 4–5 hours3–4 hours
Purification Acidic precipitation (HCl, pH 2)Crushed ice, filtration

Structural and Spectral Characterization

  • NMR Analysis : Confirms the formation of amide bonds (e.g., singlet for NH at ~8–10 ppm) .

  • IR Spectroscopy : Peaks for S=O (1200–1400 cm⁻¹) and NH bending (1600–1800 cm⁻¹) .

  • TLC Monitoring : Ensures reaction completion and purity .

Potential Chemical Transformations

Reaction Type Products
Acidic Hydrolysis Benzodioxin amine + Phenylacetic acid derivatives
Alkylation Substitution of the amine group with alkyl halides (e.g., methyl bromide)
Suzuki Coupling Introduction of aryl groups via cross-coupling (hypothetical)

Research Findings

  • Enzyme Inhibition : Analogous sulfonamides exhibit α-glucosidase and acetylcholinesterase inhibition .

  • Antimicrobial Activity : Structural modifications (e.g., phenyl substitutions) enhance potency against resistant strains.

  • SAR Studies : Substituents on the phenyl ring influence reactivity and biological activity.

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-phenylacetamide has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-phenylacetamide involves its interaction with specific molecular targets. For instance, as a cholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s.

Comparison with Similar Compounds

Research Findings and SAR Insights

  • Substituent Effects :
    • Phenyl vs. Sulfonyl : Acetamides (e.g., target compound) prioritize hydrophobic interactions, while sulfonamides (e.g., 7a-l) leverage hydrogen bonding .
    • Electron-Withdrawing Groups : Chlorine or nitro groups on the phenyl ring enhance α-glucosidase inhibition by stabilizing enzyme-ligand interactions .
  • Synthetic Flexibility : Use of DMF/LiH facilitates high-yield coupling reactions, critical for generating diverse analogs .

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-phenylacetamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of enzyme inhibition and therapeutic applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including enzyme inhibitory effects and potential therapeutic uses.

Synthesis and Structural Characterization

The synthesis of this compound involves the reaction of 2,3-dihydrobenzo[1,4]-dioxin-6-amine with various acetamides. The general procedure includes:

  • Starting Materials :
    • 2,3-dihydrobenzo[1,4]-dioxin-6-amine
    • 2-bromo-N-(un/substituted-phenyl)acetamides
  • Reaction Conditions :
    • The reaction is typically carried out in DMF (dimethylformamide) with lithium hydride as a base to facilitate the formation of the desired product.
  • Characterization Techniques :
    • The synthesized compounds are characterized using techniques such as IR spectroscopy and NMR spectroscopy, confirming their structure and purity .

Enzyme Inhibition

A significant aspect of the biological activity of this compound is its potential as an enzyme inhibitor:

  • α-Glucosidase Inhibition : Studies have shown that derivatives of this compound exhibit notable inhibitory effects on α-glucosidase, an enzyme involved in carbohydrate metabolism. This property suggests potential applications in managing Type 2 diabetes mellitus (T2DM) by delaying carbohydrate absorption .
  • Acetylcholinesterase Inhibition : The compound also demonstrates inhibitory activity against acetylcholinesterase, which is relevant for therapeutic strategies in Alzheimer's disease (AD). Compounds with similar structures have been shown to enhance cognitive function by preventing the breakdown of acetylcholine .

Anticancer Activity

Preliminary studies indicate that this compound may possess anticancer properties:

  • Cytotoxicity Testing : In vitro assays against various cancer cell lines reveal that certain derivatives exhibit cytotoxic effects, with IC50 values indicating significant activity against colorectal adenocarcinoma (HCT116) and breast cancer (MCF7) cell lines .

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to this compound:

StudyCompound TestedBiological ActivityIC50 Value
N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-methylbenzenesulfonamideα-glucosidase inhibitionNot specified
Various derivativesCytotoxicity against HCT116<10 μM
N-(un/substituted phenyl)acetamidesAcetylcholinesterase inhibitionNot specified

Q & A

Q. What are the standard synthetic routes for N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-phenylacetamide and related derivatives?

The synthesis typically involves multi-step reactions:

Core formation : Reacting 2,3-dihydro-1,4-benzodioxin-6-amine with acyl chlorides or sulfonyl chlorides under basic conditions (e.g., Na₂CO₃) to form intermediates.

Coupling reactions : Intermediate sulfonamides or acetamides are treated with bromoacetyl derivatives (e.g., 2-bromo-N-(substituted-phenyl)acetamides) in DMF using LiH as an activator.

Purification : Products are purified via crystallization or chromatography and characterized using IR, ¹H-NMR, and CHN analysis .

Q. Example Protocol :

  • Step 1 : React 2,3-dihydro-1,4-benzodioxin-6-amine (1 eq) with benzenesulfonyl chloride (1.1 eq) in aqueous NaOH (pH 10–12) for 4–5 hours. Acidify to pH 2–3 with HCl to precipitate the sulfonamide intermediate.
  • Step 2 : React the intermediate with 2-bromo-N-(substituted-phenyl)acetamide (1.2 eq) in DMF with LiH (0.1 eq) at 25°C for 2–3 hours. Monitor via TLC (hexane:ethyl acetate, 7:3).
  • Yield : Typically 80–90% after crystallization .

Q. How are structural and purity analyses conducted for this compound?

Key characterization methods include:

  • IR spectroscopy : Identifies functional groups (e.g., C=O at ~1715 cm⁻¹, S=O at ~1385 cm⁻¹) .
  • ¹H-NMR : Confirms substituent positions (e.g., benzodioxin protons at δ 6.5–6.8 ppm, acetamide NH at δ 8.2–8.3 ppm) .
  • CHN analysis : Validates molecular formula (e.g., C₂₇H₂₅N₃O₄S₂ for derivatives) .
  • TLC : Monitors reaction progress (Rf values compared to standards) .

Q. How do reaction conditions (solvent, temperature) influence synthetic yields?

  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution by stabilizing intermediates. Hydrophobic solvents reduce side reactions in aqueous steps .
  • Temperature : Room temperature (25°C) minimizes decomposition during coupling, while higher temperatures (50–60°C) may accelerate sulfonylation but require rigorous pH control .
  • Catalyst : LiH improves electrophilic reactivity of bromoacetamides, increasing yields by 15–20% compared to K₂CO₃ .

Q. Optimization Example :

  • Without LiH : Yield = 65–70%
  • With LiH (0.1 eq) : Yield = 85–90%

Q. How can structural discrepancies in NMR data be resolved for complex derivatives?

Conflicting peaks (e.g., overlapping CH₂ or aryl signals) require:

2D NMR (COSY, HSQC) : Resolves coupling networks and assigns protons in crowded regions (e.g., δ 4.2–4.3 ppm for benzodioxin CH₂ groups) .

Deuteration experiments : Exchanging NH protons with D₂O confirms amide signals.

Crystallography : Single-crystal X-ray diffraction provides unambiguous stereochemical assignments .

Case Study :
In derivative 7g, overlapping CH₃ signals (δ 2.16–2.28 ppm) were resolved via HSQC, confirming 2,3-dimethylphenyl substitution .

Q. What methodological considerations are critical for evaluating α-glucosidase inhibition?

Assay Protocol :

Enzyme preparation : α-Glucosidase (0.057 U/well) in phosphate buffer (pH 6.8).

Incubation : Test compound (0.0156–0.5 mM) pre-incubated with enzyme (37°C, 10 min).

Reaction initiation : Add p-nitrophenyl-α-D-glucopyranoside (0.5 mM) and incubate (37°C, 30 min).

Detection : Measure absorbance at 400 nm. IC₅₀ calculated using EZ-Fit software .

Q. Key Controls :

  • Positive control : Acarbose (IC₅₀ = 37.38 ± 0.12 µM).
  • Negative control : DMSO (≤1% v/v) to rule out solvent interference .

Q. How do substituents on the phenyl ring modulate bioactivity?

  • Electron-donating groups (e.g., -OCH₃, -CH₃) : Enhance solubility and enzyme binding via hydrophobic interactions (e.g., 7k with 3,4-dimethyl: IC₅₀ = 81.12 µM).
  • Electron-withdrawing groups (e.g., -NO₂, -Cl) : Reduce activity due to steric hindrance or destabilized charge distribution .
  • Ortho-substituents : Improve steric fit in the enzyme active site compared to para-substituents .

Structure-Activity Relationship (SAR) : ![](https://via.placeholder.com/400x200 ?text=Hypothetical+SAR+Model+for+Derivatives) Hypothetical model showing substituent effects on IC₅₀. Adapted from .

Q. What strategies address low reproducibility in biological assays for this compound?

Standardize enzyme batches : Use commercially sourced α-glucosidase with consistent activity (e.g., 0.057 U/well ± 5%).

Precision in dilutions : Prepare stock solutions in DMSO (10 mM) and dilute in buffer immediately before use.

Statistical rigor : Perform triplicate measurements and report mean ± SEM. Outliers are excluded via Grubbs’ test (α = 0.05) .

Q. How can computational methods predict the binding mode of derivatives to α-glucosidase?

Docking studies : Use AutoDock Vina to model interactions between the benzodioxin core and enzyme active site residues (e.g., Asp215, Glu277).

MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (AMBER force field).

QSAR models : Correlate substituent Hammett constants (σ) with IC₅₀ values to guide synthesis .

Example Prediction :
Derivatives with hydrophobic R-groups (e.g., -CH₂CH₃) show stronger van der Waals interactions in silico, aligning with higher experimental activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.